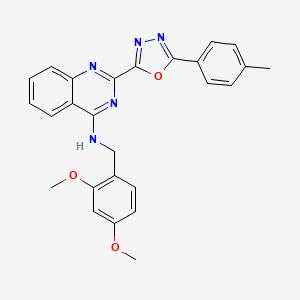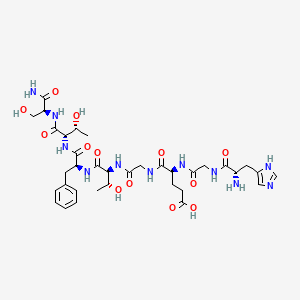
Exendin-4 (1-8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exendin-4 (1-8) is a peptide fragment derived from Exendin-4, a glucagon-like peptide-1 receptor agonist. Exendin-4 is known for its role in regulating blood glucose levels and has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. The peptide fragment Exendin-4 (1-8) retains some of the biological activity of the full-length peptide and is of interest for various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Exendin-4 (1-8) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Exendin-4 (1-8) may involve large-scale SPPS or recombinant DNA technology. In the latter method, the peptide can be produced by expressing a fusion protein in a suitable host organism, such as Escherichia coli, followed by purification and enzymatic cleavage to obtain the desired peptide fragment .
Análisis De Reacciones Químicas
Types of Reactions
Exendin-4 (1-8) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Exendin-4 (1-8) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as type 2 diabetes mellitus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Exendin-4 (1-8) exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas and brain. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinase A (PKA) and the phosphorylation of cAMP-response element-binding protein (CREB). These signaling pathways ultimately result in the regulation of glucose metabolism, insulin secretion, and other physiological processes .
Comparación Con Compuestos Similares
Exendin-4 (1-8) can be compared with other GLP-1 receptor agonists, such as:
Exendin-4: The full-length peptide from which Exendin-4 (1-8) is derived. Exendin-4 has a longer sequence and broader biological activity.
Liraglutide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus. Liraglutide has a longer half-life and different pharmacokinetic properties compared to Exendin-4 (1-8).
Semaglutide: Another GLP-1 receptor agonist with a longer half-life and enhanced stability compared to Exendin-4 (1-8).
Exendin-4 (1-8) is unique in its shorter sequence, which may result in different pharmacokinetic and pharmacodynamic properties compared to the full-length peptide and other GLP-1 receptor agonists .
Propiedades
Fórmula molecular |
C35H51N11O13 |
|---|---|
Peso molecular |
833.8 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |
Clave InChI |
XWYOPQJBTGZXRS-YWPAURNNSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


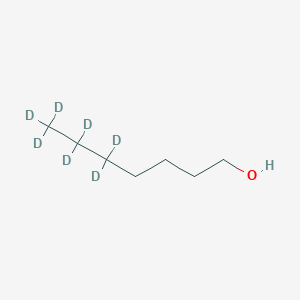

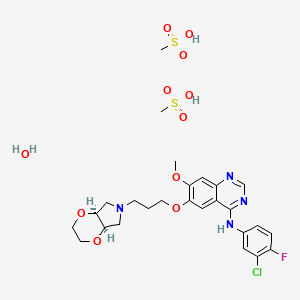
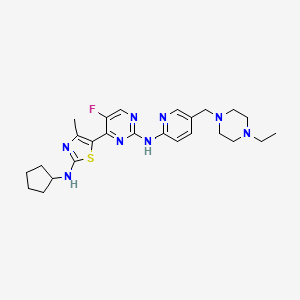

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
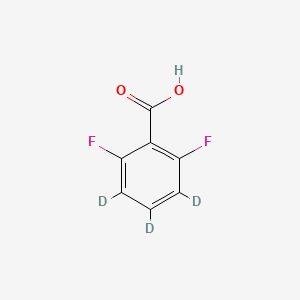

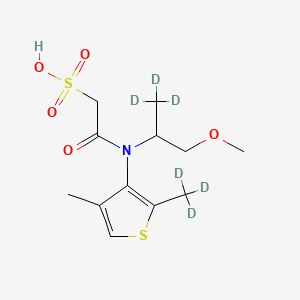
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
